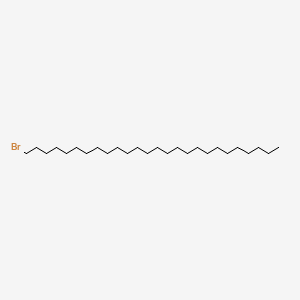

1-Bromohexacosane

Description

Significance of Long-Chain Alkyl Halides in Organic Synthesis and Advanced Materials Science

Long-chain alkyl halides, such as 1-bromohexacosane, are foundational building blocks in organic synthesis ijrpr.combyjus.com. The presence of the carbon-bromine bond renders the terminal carbon atom electrophilic, facilitating nucleophilic substitution reactions (SN1 and SN2) and enabling the facile introduction of the long hexacosyl chain into a wide array of organic molecules byjus.commasterorganicchemistry.comnih.gov. This capability is crucial for modifying the properties of target compounds, particularly by increasing hydrophobicity, altering melting points, and influencing solubility in nonpolar solvents solubilityofthings.com. They can also be converted into organometallic reagents, such as Grignard reagents, which are indispensable for carbon-carbon bond formation byjus.comnih.gov.

In advanced materials science, the long alkyl chains of these compounds are leveraged to impart specific functionalities ijrpr.comnumberanalytics.com. They serve as precursors for the synthesis of surfactants and specialty chemicals by attaching hydrophilic head groups to the hydrophobic tail chemicalbook.comsigmaaldrich.com. Furthermore, they are employed in the creation of specialized polymers, either as initiators in controlled polymerization techniques or as monomers themselves, to introduce long, flexible side chains that can dictate the polymer's thermal properties, crystallinity, and self-assembly behavior numberanalytics.comacs.orgksu.edu.sa. For instance, studies have shown that polymers functionalized with long alkyl chains (e.g., C12-C16) can exhibit temperature-responsive or antibacterial properties acs.org. Long-chain alkyl halides can also be converted into thiols or silanes, which are key components for forming self-assembled monolayers (SAMs) on surfaces, enabling precise surface functionalization for applications in electronics, sensors, and biocompatible coatings sigmaaldrich.com. Research also explores their role in the development of liquid crystalline materials and biomimetic structures where the long, ordered alkyl chains contribute to mesophase formation and membrane-like behavior solubilityofthings.com.

Historical and Current Perspectives on Bromoalkane Research in Macromolecular Systems

Historically, bromoalkanes were recognized for their utility in initiating free-radical polymerization numberanalytics.comlibretexts.org. However, the advent of controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has significantly expanded their role in macromolecular science ijrpr.comnumberanalytics.com. In these methods, alkyl halides, including bromoalkanes, often serve as versatile initiators, allowing for precise control over polymer molecular weight, low polydispersity, and the synthesis of complex architectures like block copolymers and star polymers numberanalytics.com.

Current research continues to explore the impact of long alkyl chains on polymer properties numberanalytics.comacs.org. By incorporating long-chain bromoalkanes as initiators or comonomers, researchers can synthesize polymers with tailored characteristics, such as modified glass transition temperatures (Tg), enhanced thermal stability, or altered solubility profiles numberanalytics.comacs.org. Studies also delve into the fundamental physical properties of long-chain bromoalkanes themselves, including their solid-state structures and phase transitions researchgate.netjst.go.jp. For example, X-ray diffraction studies have characterized the crystal structures of various long-chain bromoalkanes, including this compound, revealing its arrangement within the monoclinic system and providing insights into its intermolecular interactions and packing researchgate.net. Furthermore, research into the photodissociation of bromoalkanes using techniques like ultrafast EXAFS spectroscopy provides detailed structural information about these molecules and their reaction intermediates pnas.org.

Table 1: Key Properties and Synthesis of this compound

| Property/Parameter | Value | Source/Notes |

| Chemical Formula | C26H53Br | solubilityofthings.com (Calculated) |

| Molecular Weight | 445.61 g/mol | (Calculated) |

| CAS Number | 4276-51-1 | cpsc.gov |

| Appearance | Colorless solid | |

| Melting Point | 52-54 °C | (Literature value: 54.5-55.5 °C) |

| Synthesis Method | Bromination of hexacosanol | From primary alcohol using HBr rsc.org or P/Br2 chemicalbook.com (general method) |

| Reported Yield | 65 % | |

| Crystal System | Monoclinic | researchgate.net |

Properties

IUPAC Name |

1-bromohexacosane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h2-26H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSZHMUGOPQUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323751 | |

| Record name | 1-Bromohexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4276-51-1 | |

| Record name | 1-Bromohexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4276-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromohexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004276511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromohexacosane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromohexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromohexacosane

Direct Bromination Pathways for 1-Bromohexacosane Precursors

The most direct methods for synthesizing this compound involve the bromination of 1-hexacosanol (B126811) using common brominating agents.

Bromination of 1-Hexacosanol Utilizing Specific Reagents (e.g., Phosphorus Tribromide)

Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols into alkyl bromides. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group is activated by PBr₃, making it a better leaving group.

A common procedure involves reacting 1-hexacosanol with PBr₃, often in an ethereal solvent like diethyl ether or in pyridine (B92270). The reaction may require heating or simply stirring at room temperature for an extended period. For example, one reported method involves reacting 1-hexacosanol with phosphorus tribromide in pyridine solvent at 0°C for 2 hours, followed by warming to room temperature for 12 hours, yielding 78% of this compound Current time information in Bangalore, IN.. Alternatively, reacting 1-hexacosanol with PBr₃ in diethyl ether under reflux conditions has provided this compound in 75% yield after purification manac-inc.co.jp.

Table 1: Synthesis of this compound using Phosphorus Tribromide

| Reagent | Solvent | Temperature | Time | Yield | Citation |

| PBr₃ | Pyridine | 0°C to Room Temperature | 14 hours | 78% | Current time information in Bangalore, IN. |

| PBr₃ | Diethyl Ether | Reflux | Not specified | 75% | manac-inc.co.jp |

Employment of Hydrogen Bromide for n-Alcohol Bromination

Hydrogen bromide (HBr), often used as its aqueous solution (hydrobromic acid), is another common reagent for the synthesis of alkyl bromides from alcohols. For primary and secondary alcohols like 1-hexacosanol, the reaction generally requires heating and often the presence of a catalyst to facilitate the substitution.

One approach involves reacting 1-hexacosanol with concentrated hydrobromic acid (48% aqueous HBr) in the presence of a sulfuric acid catalyst at elevated temperatures (e.g., 100°C) for several hours, which yields this compound with moderate efficiency . Another method describes bubbling gaseous HBr through molten 1-hexacosanol at higher temperatures (e.g., 150°C) for a shorter duration, though this can sometimes lead to side reactions . The reaction mechanism for primary alcohols typically involves protonation of the hydroxyl group to form a good leaving group (water), followed by an SN2 attack by the bromide ion manac-inc.co.jp.

Table 2: Synthesis of this compound using Hydrogen Bromide

| Reagent | Catalyst | Temperature | Time | Yield | Citation |

| Aqueous HBr (48%) | H₂SO₄ | 100°C | 6 hours | Moderate | |

| Gaseous HBr | None | 150°C | 4 hours | Not specified |

Advanced and Analogous Synthetic Routes for Long-Chain Alkyl Bromides

Beyond direct bromination, advanced techniques and considerations for green chemistry offer alternative pathways or improvements for synthesizing long-chain alkyl bromides.

Microwave-Assisted Synthesis for Enhanced Efficiency in Alkyl Halide Analogs

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. Studies on the synthesis of various long-chain alkyl bromides have demonstrated that microwave-assisted protocols can accelerate the conversion of alcohols to alkyl halides. For instance, microwave irradiation has been shown to reduce reaction times for the bromination of primary alcohols to alkyl bromides using reagents like PBr₃, with yields often exceeding 85% for similar long-chain analogs organic-chemistry.org. Similarly, microwave-assisted methods using HBr/H₂SO₄ have achieved complete conversion in under 30 minutes for analogous compounds, highlighting their enhanced efficiency over conventional heating . This technology offers a faster, milder, and cleaner approach, potentially leading to higher yields and fewer side products.

Considerations for Green Chemistry Principles in Bromination Processes

The principles of green chemistry encourage the development of synthetic methods that minimize environmental impact. For alcohol bromination, this includes reducing waste, using less hazardous solvents, and improving atom economy. Approaches such as solvent-free reactions, the use of bio-derived solvents, or employing catalytic amounts of reagents are considered openstax.org. While traditional methods often use stoichiometric amounts of reagents and volatile organic solvents, newer strategies explore ionic liquids or solid-supported reagents to create more sustainable processes researchgate.netasianpubs.org. The development of milder brominating agents or reaction conditions that reduce byproduct formation also aligns with green chemistry goals.

Methodologies for Purification and Isolation of Synthesized this compound

Following synthesis, the crude this compound requires purification to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques for long-chain alkyl bromides include washing, drying, and recrystallization.

Typically, the crude product is first washed with water to remove any acidic byproducts or inorganic salts jove.com. Subsequent drying over an anhydrous drying agent, such as magnesium sulfate, removes residual moisture. For achieving high purity, recrystallization from suitable solvents is a standard method. Solvents like ethanol (B145695) or hexane (B92381) are often employed, yielding pure white crystals of this compound jove.com. In cases where very high purity is required or specific impurities are present, column chromatography on silica (B1680970) gel, typically using hexane as the eluent, can be utilized to effectively separate the desired alkyl bromide from closely related compounds nih.gov.

Table 3: Purification Methods for this compound

| Step | Description | Solvent/Material Used | Outcome | Citation |

| Washing | Removal of acidic byproducts and inorganic salts. | Water | Crude product free of water-soluble impurities | jove.com |

| Drying | Removal of residual moisture. | Anhydrous MgSO₄ | Dry crude product | jove.com |

| Recrystallization | Isolation of pure product based on differential solubility. | Ethanol or Hexane | Pure white crystals | jove.com |

| Chromatography | Separation of the desired product from impurities based on differential adsorption. | Silica gel, Hexane | High-purity this compound | nih.gov |

Chemical Reactivity and Derivatization Strategies of 1 Bromohexacosane

Nucleophilic Substitution Reactions at the Bromohexacosyl Moiety

Nucleophilic substitution reactions (SN2) are the cornerstone of 1-bromohexacosane's chemical transformations. These reactions involve the displacement of the bromide ion by a nucleophile, leading to the formation of new carbon-heteroatom bonds. The long alkyl chain generally does not impede these reactions, although solubility in common organic solvents might require specific conditions or co-solvents.

This compound readily reacts with various sulfur nucleophiles to yield sulfur-containing compounds. For instance, reaction with sodium hydrosulfide (B80085) (NaSH) or potassium thioacetate (B1230152) followed by hydrolysis can produce hexacosane-1-thiol. Thioethers can be synthesized by reacting this compound with thiols in the presence of a base, or with alkali metal thiolates. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO to enhance nucleophile solubility and reactivity.

A general scheme for the formation of a thiol involves: R-Br + NaSH → R-SH + NaBr

Where R represents the hexacosyl chain. Similarly, reaction with potassium thioacetate (KSAc) followed by hydrolysis yields the thiol: R-Br + KSAc → R-SAc + KBr R-SAc + H₂O → R-SH + Acetic Acid

These sulfur-containing derivatives can find applications as ligands, surfactants, or components in self-assembled monolayers.

The conversion of this compound to carboxylic acid derivatives typically proceeds via a nitrile intermediate. Reaction with alkali metal cyanides, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF, results in the formation of hexacosanonitrile through an SN2 mechanism.

R-Br + NaCN → R-CN + NaBr

The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield hexacosanoic acid.

R-CN + 2H₂O + H⁺ → R-COOH + NH₄⁺ (Acidic hydrolysis) R-CN + H₂O + OH⁻ → R-COO⁻ + NH₃ (Basic hydrolysis)

Hexacosanoic acid is a very long-chain fatty acid (VLCFA) with biological significance. Related derivatives, such as dithiocarboxylic acids, can also be synthesized by reacting this compound with dithiocarbamate (B8719985) salts.

This compound can be readily transformed into phosphorus-containing compounds through established organophosphorus reactions. A common method is the Michaelis-Arbuzov reaction, where this compound reacts with a trialkyl phosphite (B83602), such as triethyl phosphite ((EtO)₃P), to form a hexacosylphosphonate ester.

R-Br + P(OR')₃ → R-P(O)(OR')₂ + R'Br

This reaction typically requires heating. The resulting phosphonate (B1237965) esters can be further hydrolyzed to the corresponding phosphonic acids. Alternatively, direct phosphonylation of alkyl bromides with red phosphorus in the presence of a superbase or under micellar/phase transfer catalysis conditions can also yield long-chain alkylphosphonic acids colab.ws.

The introduction of nitrogen functionalities into the hexacosyl chain can be achieved through several nucleophilic substitution pathways. Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of hexacosylamines (primary, secondary, or tertiary, depending on the amine used).

R-Br + R'₂NH → R-NR'₂ + HBr (followed by neutralization)

Reaction with sodium azide (B81097) (NaN₃) yields hexacosyl azide, which can subsequently be reduced (e.g., via catalytic hydrogenation or with triphenylphosphine) to hexacosan-1-amine.

R-Br + NaN₃ → R-N₃ + NaBr R-N₃ + Reducing Agent → R-NH₂

Other nitrogen-containing derivatives, such as amides or carbamodithioates, can be synthesized using appropriate nitrogen nucleophiles.

Elaboration to Phosphorus-Containing Compounds (e.g., (26-Bromohexacosyl)phosphonic acid)

Integration of this compound as a Building Block in Complex Organic Structures

The long hydrophobic chain and the reactive bromide terminus make this compound a versatile building block for creating more complex molecules and functional materials.

This compound can be employed as an alkylating agent to functionalize materials containing nucleophilic nitrogen atoms, such as amines present in polymers like chitosan (B1678972) or amino acids in peptides. This N-alkylation introduces the long, hydrophobic hexacosyl chain onto the biomaterial, modifying its physicochemical properties. For instance, such derivatization can enhance the amphiphilicity of polymers, influencing their self-assembly behavior, solubility, and interaction with biological systems. The principle is illustrated by the use of long-chain alkyl halides like 1-bromohexadecane (B154569) for creating chitosan analogs sciencemadness.org. This modification can be crucial for applications in drug delivery systems, tissue engineering scaffolds, and surface coatings, where controlled hydrophobicity and biocompatibility are desired.

Data Tables

Table 1: Summary of Nucleophilic Substitution Reactions of this compound

| Nucleophile Type | Common Reagents | Resulting Functional Group | General Reaction Type | Relevant Search Result(s) |

| Sulfur | NaSH, KSAc, R-S⁻ | -SH, -SR, -SSR | SN2 | rsc.org (analogy) |

| Carbon (Nitrile) | NaCN, KCN | -CN | SN2 | General knowledge |

| Carbon (Carboxyl) | Hydrolysis of nitrile | -COOH | Hydrolysis | General knowledge |

| Phosphorus | Dialkyl phosphites (e.g., (EtO)₂P(O)H) | -PO(OR)₂ (ester), then -PO(OH)₂ (acid) | Arbuzov/Michaelis-Becker | colab.ws |

| Nitrogen (Amine) | R₂NH, RNH₂, NH₃ | -NR₂, -NHR, -NH₂ | SN2 | General knowledge |

| Nitrogen (Azide) | NaN₃ | -N₃ | SN2 | General knowledge |

Table 2: Applications in Biomaterial Derivatization

| Biomaterial/Polymer Type | Targeted Functional Group | Role of this compound | Example Application Area | Relevant Search Result(s) |

| Polymers (e.g., Chitosan) | Amine (-NH₂) | Alkylating agent | Surface modification, drug delivery, biomaterials | researchgate.net, ru.nl, nih.gov |

| Biomolecules | Amine (-NH₂), Hydroxyl (-OH) | Alkylating agent | Functionalization, creating amphiphilic structures | ru.nl, nih.gov |

Compound List

this compound

Hexacosane-1-thiol

Hexacosanonitrile

Hexacosanoic acid

Hexacosylphosphonate ester

Hexacosylphosphonic acid

Hexacosylamine

Hexacosyl azide

Chitosan

Potential as an Alkylating Agent in Solid-Phase Synthetic Strategies

Solid-phase synthesis (SPS) is a cornerstone technique in organic chemistry, particularly for the synthesis of peptides, oligonucleotides, and small molecules. It involves immobilizing a reactant onto a solid support, typically a polymer resin, and performing sequential chemical transformations. This approach simplifies purification by allowing excess reagents and byproducts to be washed away, leaving the desired product attached to the resin.

This compound can serve as an effective alkylating agent in solid-phase synthetic strategies. Its utility lies in its ability to introduce the long, hydrophobic hexacosyl chain onto a molecule or the solid support itself. This is typically achieved through an SN2 reaction where a nucleophilic functional group present on the resin-bound molecule, or even on the resin backbone, attacks the electrophilic carbon atom of this compound, displacing the bromide ion.

Mechanism of Alkylation: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A nucleophile (Nu⁻) attacks the carbon atom bonded to the bromine, leading to the inversion of configuration at the carbon center and the departure of the bromide ion (Br⁻). Nu⁻ + C₂₆H₅₃Br → Nu-C₂₆H₅₃ + Br⁻

Applications in Resin Modification: Functionalizing solid supports with long alkyl chains can significantly alter their properties. For instance, incorporating the hexacosyl chain can:

Increase Hydrophobicity: This can improve the solubility of resin-bound intermediates or final products in non-polar organic solvents, facilitating subsequent reactions or purification steps.

Modify Swelling Properties: The long alkyl chains can influence how the resin swells in different solvents, which is crucial for efficient reagent diffusion and reaction kinetics in solid-phase synthesis.

Introduce Specific Linkers: The hexacosyl chain can act as a flexible linker, providing spatial separation between the solid support and the attached molecule, which can be advantageous in certain synthetic designs.

While specific published examples detailing the use of this compound in solid-phase synthesis are not extensively documented in the provided search results, the principle is well-established for long-chain alkyl halides. For instance, studies on modifying polymer supports often involve alkylation reactions to tailor surface properties for specific applications, such as in chromatography or sensing. The general reactivity of long-chain alkyl bromides suggests that this compound would be suitable for such modifications.

Contribution to the Synthesis of Functionalized Ionic Liquids with Long Carbon Chains

Ionic liquids (ILs) are salts that are liquid at or below 100°C, often at room temperature. They are composed entirely of ions and possess a unique combination of properties, including negligible vapor pressure, high thermal stability, wide electrochemical windows, and tunable solvation characteristics sigmaaldrich.comnih.gov. These attributes make them attractive for a broad range of applications, from catalysis and electrochemistry to separations and materials science.

This compound plays a significant role in the synthesis of functionalized ionic liquids by serving as a precursor for introducing a long C₂₆ alkyl chain into the cationic component of the IL. The general synthetic strategy involves the quaternization of a nucleophilic species, typically a tertiary amine or a phosphine (B1218219), with this compound via an SN2 reaction.

Synthesis of Cations:

Quaternary Ammonium (B1175870) Salts: Reaction of a tertiary amine (R₃N) with this compound yields a quaternary ammonium bromide salt: R₃N + C₂₆H₅₃Br → [R₃N-C₂₆H₅₃]⁺ Br⁻

Quaternary Phosphonium (B103445) Salts: Similarly, reaction with a tertiary phosphine (R₃P) produces a quaternary phosphonium bromide salt: R₃P + C₂₆H₅₃Br → [R₃P-C₂₆H₅₃]⁺ Br⁻

Anion Metathesis: Following the formation of the bromide salt, anion metathesis is often performed. This involves exchanging the bromide anion for another anion, such as tetrafluoroborate (B81430) ([BF₄]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), or bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), to fine-tune the ionic liquid's properties (e.g., hydrophobicity, viscosity, thermal stability) nih.govacs.orgfrontiersin.org.

Impact of the Long Alkyl Chain: The presence of the hexacosyl (C₂₆) chain in the ionic liquid cation significantly influences its physicochemical properties:

Increased Lipophilicity: The long hydrocarbon chain enhances solubility in non-polar organic solvents and can lead to amphiphilic behavior acs.orgscielo.brsolubilityofthings.com.

Modified Viscosity and Thermal Properties: Long chains can increase viscosity due to stronger van der Waals forces, but their arrangement can also lead to unique phase behaviors rsc.orgacs.orgaip.org.

Surface Activity: The combination of an ionic head and a long hydrophobic tail can impart surfactant-like properties, making these ILs useful in applications requiring interfacial activity nih.govscielo.br.

Potential Applications: Ionic liquids with long alkyl chains, including those derived from precursors like this compound, have been explored for applications such as:

Lubricants: Their thermal stability and low volatility are advantageous frontiersin.org.

Surfactants and Emulsifiers: Due to their amphiphilic nature nih.govscielo.br.

Phase Transfer Catalysts: The lipophilic cation can facilitate the transfer of anions into organic phases acs.org.

Specialized Solvents: For extraction processes or as media for specific chemical reactions where solubility in non-polar environments is required.

Antimicrobial Agents: Some long-chain quaternary ammonium and phosphonium salts exhibit biological activity scielo.brmdpi.comrsc.org.

Data Tables

Table 1: General Reactivity of this compound in SN2 Alkylation

| Reaction Type | Nucleophile (Nu⁻) | Product (General) | Typical Conditions | Role of Hexacosyl Chain (C₂₆H₅₃) |

| Alkylation | Amines (R₃N) | Quaternary Ammonium Salt ([R₃N-C₂₆H₅₃]⁺ Br⁻) | Base, Solvent, Heat | Lipophilicity, steric influence |

| Alkylation | Phosphines (R₃P) | Quaternary Phosphonium Salt ([R₃P-C₂₆H₅₃]⁺ Br⁻) | Solvent, Heat | Lipophilicity, steric influence |

| Alkylation | Alcohols (RO⁻) | Ether (RO-C₂₆H₅₃) | Base, Solvent | Hydrophobicity |

| Alkylation | Thiols (RS⁻) | Thioether (RS-C₂₆H₅₃) | Base, Solvent | Hydrophobicity |

Note: Specific reaction conditions and yields would depend on the particular nucleophile and experimental setup.

Table 2: Examples of Ionic Liquids Synthesized Using Long-Chain Alkyl Halides (Illustrative of this compound's Role)

| Precursor Type | Example Precursor | Resulting Cation Type | Example Anion | Ionic Liquid (Illustrative) | Key Property Influenced by C₂₆ Chain | Potential Applications |

| Tertiary Amine | Trihexylamine | Quaternary Ammonium | [BF₄]⁻ | [Hex₃N-C₂₆H₅₃][BF₄] | Lipophilicity, viscosity | Lubricant, solvent |

| Tertiary Amine | Tributylamine | Quaternary Ammonium | [Tf₂N]⁻ | [Bu₃N-C₂₆H₅₃][Tf₂N] | Solubility in non-polar media | Extraction, catalyst |

| Tertiary Phosphine | Triphenylphosphine | Quaternary Phosphonium | [PF₆]⁻ | [Ph₃P-C₂₆H₅₃][PF₆] | Surface activity, solubility | Surfactant, electrolyte |

| Heterocycle | 1-Methylimidazole | Imidazolium | Br⁻ | [C₂₆H₅₃-MeIm]⁺ Br⁻ | Lipophilicity, thermal stability | Phase transfer catalyst |

Compound List

this compound

Applications of 1 Bromohexacosane in Advanced Materials Science

Self-Assembled Monolayers (SAMs) Formed from 1-Bromohexacosane Derivatives

Through chemical modification, the bromine atom of this compound can be replaced with a sulfur-containing group, such as a thiol, to facilitate the formation of SAMs on various substrates. This process of self-assembly is a cornerstone of bottom-up nanofabrication, allowing for the construction of complex molecular architectures with precision.

Fundamental Principles of Long-Chain Alkanethiol Self-Assembly on Substrates (e.g., Gold, Silicon)

The formation of self-assembled monolayers of alkanethiols on substrates like gold and silicon is a spontaneous process driven by a combination of factors. ossila.comuh.edu The primary driving force is the strong chemical affinity between the sulfur headgroup of the alkanethiol and the substrate. sigmaaldrich.comsigmaaldrich.com For instance, the sulfur-gold bond is a stable, semi-covalent interaction with a strength of approximately 45 kcal/mol. sigmaaldrich.comsigmaaldrich.com

The self-assembly process typically involves the immersion of a clean substrate into a dilute solution of the alkanethiol. sigmaaldrich.comsigmaaldrich.com Initially, the molecules adsorb onto the surface in a disordered state. wikipedia.org Over time, typically ranging from hours to days, the molecules organize into a densely packed, crystalline-like monolayer. sigmaaldrich.com This organization is further stabilized by van der Waals interactions between the long alkyl chains. sigmaaldrich.comsigmaaldrich.com The molecules arrange themselves to maximize these interactions, leading to a highly ordered structure. sigmaaldrich.com

Structural Organization and Packing of Hexacosane-Based SAMs

The long, 26-carbon chain of hexacosane (B166357) plays a crucial role in the formation of highly ordered and stable SAMs. The extended length of the alkyl chain enhances the van der Waals forces between adjacent molecules, promoting a high degree of crystallinity within the monolayer.

Influence of Alkane Chain Length on Monolayer Ordering and Stability

The length of the alkane chain is a critical determinant of the order and stability of a self-assembled monolayer. researchgate.netresearchgate.net Longer chains, such as hexacosane, lead to stronger van der Waals interactions between the molecules. researchgate.net These enhanced intermolecular forces promote a higher degree of crystallinity and packing density within the monolayer. researchgate.net Research has shown that a well-ordered monolayer typically forms when the alkane chain has at least 10 carbon atoms. sigmaaldrich.com As the chain length increases beyond this, the stability of the SAM is further enhanced. uchicago.edu For instance, studies have demonstrated that longer chain alkanethiols form more robust monolayers that are more resistant to thermal desorption and chemical etching. uchicago.edusurfacesciencelab.com The increased packing density in longer-chain SAMs also contributes to their stability by creating a more effective barrier against the penetration of other molecules. uchicago.edu

Analysis of Chain Tilt and Lattice Structures in Crystalline-like Monolayers

In a well-ordered alkanethiol SAM on a gold substrate, the alkyl chains are not perpendicular to the surface but are tilted at an angle of approximately 30 degrees from the surface normal. sigmaaldrich.comsigmaaldrich.com This tilting allows for the optimization of the van der Waals interactions between the chains, leading to a more stable, lower-energy state. sigmaaldrich.com The resulting structure is often a (√3 × √3)R30° lattice on the Au(111) surface. sigmaaldrich.comsigmaaldrich.com

The precise tilt angle and lattice structure can be influenced by factors such as the length of the alkyl chain and the nature of the terminal group. surfacesciencelab.comrsc.org Techniques like Grazing Incidence X-ray Diffraction (GIXD) are used to analyze the lattice structure and determine the tilt angle of the chains within the monolayer. rsc.orguni-tuebingen.de The analysis of Bragg peaks and rods in the diffraction pattern provides detailed information about the unit cell dimensions and the coherence length of the crystalline order. rsc.org The tilt of the chains is a key feature that contributes to the dense packing and crystalline nature of the monolayer. acs.org

Rational Design of Surface Functionality through Terminal Groups of this compound Derivatives in SAMs

The terminal bromine atom of this compound provides a reactive site that can be chemically modified to introduce a wide variety of functional groups at the surface of the SAM. This ability to tailor the surface chemistry is a key advantage of using SAMs in materials science. ossila.comuh.edu By attaching different functional groups, the properties of the surface, such as wettability, adhesion, and chemical reactivity, can be precisely controlled. nih.gov

For example, terminating the SAM with a hydrophobic group like a methyl group will create a water-repellent surface, while a hydrophilic group like a hydroxyl or carboxyl group will result in a surface that is readily wetted by water. nih.gov This versatility allows for the rational design of surfaces for specific applications, from creating patterned surfaces for microelectronics to developing biocompatible coatings for medical implants. harvard.eduswinburne.edu.au The ability to control the terminal functionality at the molecular level opens up a vast design space for creating advanced materials with novel properties. researchgate.net

Research into Bioinert and Anti-Biofouling Properties of Derived SAMs

A significant area of research focuses on creating SAMs with bioinert or anti-biofouling properties, which are surfaces that resist the non-specific adsorption of proteins and the attachment of cells. swinburne.edu.auresearchgate.net This is crucial for the development of medical implants, biosensors, and other devices that come into contact with biological fluids. swinburne.edu.au

SAMs derived from long-chain alkanes, when terminated with specific functional groups, have shown promise in preventing biofouling. frontiersin.orgfrontiersin.org For instance, SAMs terminated with oligo(ethylene glycol) (OEG) groups are well-known for their excellent protein resistance. researchgate.net The mechanism behind this resistance is thought to involve the formation of a tightly bound layer of water molecules at the surface, which acts as a physical barrier to protein adsorption. frontiersin.orgfrontiersin.org Other zwitterionic and saccharide-based terminal groups have also been investigated for their anti-biofouling capabilities. frontiersin.orgresearchgate.net Research in this area aims to understand the fundamental interactions between the SAM surface and biological molecules to design more effective and durable anti-biofouling coatings. researchgate.netresearchgate.net

Utilization of Hexacosane-Based SAMs in Area-Selective Atomic Layer Deposition

Area-selective atomic layer deposition (AS-ALD) is a bottom-up manufacturing technique crucial for fabricating next-generation nanoelectronics. The process relies on the selective passivation of certain areas of a substrate to prevent film growth. researchgate.netresearchgate.net This is often achieved using self-assembled monolayers (SAMs), which are ordered molecular layers that spontaneously form on a surface. researchgate.netmdpi.com

Long-chain molecules are particularly effective as deactivating agents for AS-ALD. researchgate.net The long alkyl backbones, such as the 26-carbon chain in hexacosane, form a dense, highly-ordered passivation layer through secondary interactions. researchgate.net This layer acts as a physical barrier, inhibiting the adsorption of ALD precursors. researchgate.netnih.gov While specific studies detailing this compound as the SAM for AS-ALD are not prevalent, the principle is well-established with similar long-chain molecules like octadecyltrichlorosilane (B89594) (ODTS) and octadecylphosphonic acid (ODPA). researchgate.netresearchgate.netnih.gov The effectiveness of the blocking layer is dependent on the quality of the SAM, the ALD precursor chemistry, and process conditions. researchgate.net The breakdown of the SAM integrity is a critical factor that determines the success and selectivity of the deposition process. nih.gov

Solid-State Chemistry and Phase Transition Studies of this compound

The solid-state behavior of this compound has been a subject of crystallographic and thermochemical investigation, providing fundamental insights into the properties of long-chain molecules.

Investigation of Solid-State Thermochemical Reactions

Solid-state thermochemical reactions involve chemical transformations that occur directly in the solid phase, often initiated by heat. d-nb.infocicenergigune.com These reactions are distinct from those in solution or gas phases because the mobility of reactants is highly restricted within the crystal lattice. researchgate.net Research in this area includes processes like thermal decomposition and solid-state polycondensation. researchgate.net While detailed studies on the specific solid-state thermochemical reactions of this compound are limited, the synthesis of the compound itself involves a key chemical transformation. It can be prepared via the bromination of the corresponding n-alcohol (hexacosanol) using agents like hydrogen bromide. rsc.org The study of the kinetics and mechanisms of solid-state reactions is complex, with reaction rates often governed by nucleation and growth processes or diffusion through a product layer. d-nb.inforesearchgate.net

Analysis of Polymorphism and Crystal System Transformations (e.g., Monoclinic System)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. wikipedia.orgoup.com These different forms, or polymorphs, can have distinct physical and chemical properties. At room temperature, the crystal structure of this compound belongs to the monoclinic system. researchgate.netjst.go.jp

Long-chain primary bromides, including this compound, are known to undergo solid-state phase transitions at elevated temperatures before reaching their melting points. researchgate.netjst.go.jp For instance, similar even-carbon-number compounds like 1-bromodocosane (B1265600) and 1-bromotetracosane (B1614769) transform from a monoclinic to a hexagonal crystal system at higher temperatures. researchgate.netjst.go.jp This suggests that this compound could exhibit similar polymorphic behavior, transitioning to a more disordered, higher-symmetry phase upon heating. researchgate.net

Elucidation of Molecular Rotation and Rotational Transitions within Long-Chain Bromide Lattices

The phase transitions observed in the solid state of long-chain n-alkyl bromides are closely linked to changes in molecular motion within the crystal lattice. researchgate.netjst.go.jp The mechanism for these transitions is interpreted as a rotational transition, where the long hydrocarbon chains begin to rotate around their molecular axes. researchgate.netjst.go.jp This onset of molecular rotation leads to a change in the crystal packing. Specifically, the lattice constants a and b change, and the c-axis of the crystal is thought to become perpendicular to the basal plane. researchgate.netjst.go.jp This type of dynamic disorder is a key feature in the high-temperature phases of many long-chain compounds. dntb.gov.ua A similar mechanism of rotational transition is presumed to apply to this compound. researchgate.net

Determination of Lattice Parameters and Molecular Arrangements (e.g., Double Layer Structures)

X-ray powder diffraction studies have been used to determine the lattice parameters of this compound at room temperature. researchgate.netjst.go.jp The structure is monoclinic, and on the assumption that the c-axis of the unit cell is parallel to the molecular chain axes, the following parameters have been determined. jst.go.jp

| Lattice Constant | Value | Source |

|---|---|---|

| a | 4.92 Å | researchgate.net |

| b | 8.20 Å | researchgate.net |

| c | 72.3 Å - 72.4 Å | researchgate.netjst.go.jp |

| β | 98° | researchgate.net |

The value of the lattice constant c increases systematically with the increasing carbon number of the n-alkyl bromides. researchgate.netjst.go.jp For this compound, the length of the c-axis (approximately 72.4 Å) is indicative of a molecular arrangement consisting of a double layer of molecules within the unit cell. researchgate.netjst.go.jp

Contributions to Supramolecular Assembly and Liquid Crystal Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. eolss.net this compound, as an amphiphilic molecule with a long, nonpolar hydrocarbon tail and a polar bromide headgroup, is a potential building block for creating such assemblies. eolss.net

Long-chain amphiphiles, including various alkyl bromides, are well-known to self-assemble in solution and in the solid state to form ordered structures like micelles, lamellar layers, and bilayers with interdigitated chains. iucr.orgnih.govpolyu.edu.hk The formation of these structures is driven by a combination of hydrophobic interactions between the alkyl chains and electrostatic or hydrogen-bonding interactions involving the polar head groups. iucr.orgresearchgate.net

Furthermore, many long-chain compounds exhibit liquid crystalline behavior, where they flow like a liquid but maintain some degree of long-range molecular order. researchgate.netnih.gov Long-chain n-alkylammonium bromides, for example, show thermotropic phase transitions into liquid crystal phases before melting completely. researchgate.net Given its long-chain structure, this compound and its derivatives could be explored for the formation of novel lyotropic or thermotropic liquid crystal phases, which are of interest for applications in displays and as drug delivery systems. nih.govnih.govmdpi.com

Formation and Characterization of Organized Molecular Films with Long-Chain Components

Organized molecular films, such as self-assembled monolayers (SAMs) and Langmuir-Blodgett (LB) films, are highly ordered structures formed by the spontaneous arrangement of molecules at an interface. mdpi.comossila.com The formation of these films is driven by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and interactions between the head groups and the substrate or subphase. mdpi.comossila.com

Long-chain components, like those derived from this compound, are essential for creating robust and well-defined films. The significant van der Waals forces between the long hexacosane chains would contribute to a high degree of order and stability within the monolayer. While specific studies detailing the use of this compound in such films are not prominent in the literature, the principles of self-assembly suggest its potential utility. Molecules designed with a polar head group attached to the bromohexacosane tail could form stable monolayers on various substrates.

Characterization of such films would involve techniques like atomic force microscopy (AFM) to visualize the surface morphology and packing of the molecules, and X-ray diffraction to determine the film thickness and molecular orientation.

Studies on the Formation of Cubic Phases from Molecules Incorporating Bromohexacosane Chains

Bicontinuous cubic phases are complex, three-dimensional liquid crystalline structures with potential applications in drug delivery and nanomaterial templating. medcraveonline.comnih.gov These phases are formed by the self-assembly of amphiphilic molecules in the presence of a solvent, typically water. medcraveonline.comnih.gov The structure consists of a continuous lipid bilayer that is contorted into a periodic minimal surface, separating two interpenetrating but non-intersecting aqueous channels. researchgate.net

The geometry of the cubic phase is highly dependent on the molecular shape of the constituent amphiphiles. The relative volumes of the hydrophilic head and the hydrophobic tail, often described by the critical packing parameter, play a crucial role. Incorporating long bromohexacosane chains into amphiphilic molecules would significantly increase the volume of the hydrophobic domain.

While direct experimental studies on the formation of cubic phases using molecules with bromohexacosane chains are not readily found, theoretical considerations suggest that such long chains would influence the curvature of the lipid bilayer, potentially favoring the formation of specific cubic phase symmetries. Research on similar long-chain amphiphiles indicates that the chain length can impact the lattice parameter of the cubic phase and the transition temperatures between different liquid crystalline phases. nonequilibrium.com The synthesis of molecules with a polar head group attached to a bromohexacosane tail would be the first step in investigating their ability to form these intricate and technologically promising structures.

Advanced Spectroscopic and Structural Characterization of 1 Bromohexacosane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 1-Bromohexacosane, both proton (¹H) and carbon-13 (¹³C) NMR provide critical insights into its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound (CH₃(CH₂)₂₄CH₂Br), the ¹H NMR spectrum is expected to exhibit characteristic signals corresponding to the terminal methyl group, the methylene (B1212753) group directly attached to the bromine atom, and the numerous intervening methylene groups.

The terminal methyl group (CH₃-) typically appears as a triplet due to coupling with the adjacent methylene group, resonating in the upfield region, generally around 0.85 ppm. The methylene group directly bonded to the bromine atom (-CH₂Br) is deshielded by the electronegative bromine and appears as a triplet (due to coupling with the adjacent methylene group) in the downfield region, commonly observed around 3.40-3.45 ppm. The remaining methylene groups (-CH₂-) along the long alkyl chain, from the beta-position onwards, are expected to resonate as a complex multiplet in the range of 1.25-1.35 ppm. The integration of these signals corresponds to the number of protons in each environment, confirming the long chain structure.

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.85 | Triplet |

| CH₂Br | ~3.40-3.45 | Triplet |

| CH₂ (β to Br) | ~1.25-1.35 | Multiplet |

| CH₂ (γ to Br and beyond) | ~1.25-1.35 | Multiplet |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with broadband proton decoupling, resulting in singlets for each chemically distinct carbon atom.

For this compound, the ¹³C NMR spectrum is characterized by distinct signals for the carbon atoms. The carbon atom directly attached to the bromine (C-Br) and the adjacent methylene carbon (-CH₂Br) are expected to resonate in a similar downfield region, typically around 32-34 ppm. The terminal methyl carbon (CH₃-) appears in the upfield region, around 14 ppm. The methylene carbon beta to the bromine atom (-CH₂CH₂Br) will likely resonate at a slightly lower field than the bulk of the methylene carbons, perhaps around 25-26 ppm. The remaining numerous methylene carbons (-CH₂-) along the chain will exhibit signals in a narrow range, generally between 29-30 ppm, often appearing as overlapping peaks.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (ppm) |

| CH₃ (terminal) | ~14.0 |

| CH₂ (β to Br) | ~25.8 |

| CH₂Br | ~32.5 |

| C-Br | ~32.5 |

| CH₂ (γ to Br and beyond) | ~29.3 - 29.7 |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Supramolecular Structures

X-ray diffraction and scattering techniques are indispensable for understanding the solid-state structure, including crystalline phases, molecular packing, and nanoscale organization of compounds like this compound.

Wide-Angle X-ray Scattering (WAXS) for Short-Range Order and Crystalline Phases

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), probes atomic-scale distances and is sensitive to the arrangement of atoms within the crystal lattice. For long-chain aliphatic compounds, WAXS patterns reveal information about the interchain spacing and the packing of the hydrocarbon chains. Typically, a sharp diffraction peak is observed corresponding to the lateral spacing between the alkyl chains, which is indicative of the crystalline packing arrangement (e.g., hexagonal or orthorhombic). For long-chain alkyl bromides, this interchain spacing is often around 4.1-4.2 Å, reflecting the efficient packing of the zig-zag conformation of the hydrocarbon chains. WAXS can also provide insights into the degree of crystallinity and the presence of different crystalline polymorphs.

Small-Angle X-ray Scattering (SAXS) for Long-Range Order and Nanoscale Organization

Small-Angle X-ray Scattering (SAXS) is sensitive to larger structural features, typically in the range of 1 to 100 nanometers, revealing long-range order and nanoscale organization. For crystalline long-chain molecules like this compound, SAXS is crucial for determining the lamellar repeat period (L). This long period corresponds to the length of a fully extended alkyl chain plus the contribution from the end groups. The Bragg condition (nλ = 2L sinθ) relates the scattering angle (2θ) to the long period (L) and the X-ray wavelength (λ). SAXS data can reveal the formation of lamellar structures, their periodicity, and any hierarchical organization within the material.

Powder Diffraction Pattern Analysis for Phase Identification

Powder X-ray Diffraction (XRD) analysis involves obtaining a diffraction pattern from a polycrystalline sample. This pattern consists of a series of peaks at specific diffraction angles (2θ), each corresponding to a particular interplanar spacing (d-spacing) within the crystal lattice, as described by Bragg's Law (nλ = 2d sinθ). The analysis of these patterns allows for:

Phase Identification: Comparing the observed d-spacings and their relative intensities to databases of known crystalline structures.

Crystallographic Parameters: Determining unit cell dimensions, crystal system, and space group symmetry.

Crystallite Size and Strain: Analyzing peak broadening can provide estimates of crystallite size and internal strain.

For this compound, powder diffraction patterns are expected to show characteristic low-angle peaks corresponding to the lamellar structure (as observed in SAXS) and wider-angle peaks related to the lateral packing of the alkyl chains. Studies on similar long-chain primary bromides indicate that this compound crystallizes in a monoclinic system at room temperature, with a lattice constant 'c' of approximately 72.3 Å, which represents the repeat distance along the chain axis and suggests a double-layer arrangement of molecules researchgate.netjst.go.jp. The specific d-spacings derived from these patterns serve as a fingerprint for identifying the crystalline phase of this compound.

Table 3: Representative XRD Data for this compound (Monoclinic Phase)

| Lattice Constant | Value (Å) |

| a | 4.92 |

| b | 8.20 |

| c | 72.3 |

| β | 98° |

Data based on studies of similar long-chain primary bromides researchgate.netjst.go.jp.

Compound List:

this compound

1-Bromooctacosane

Reconstruction and Interpretation of Electron Density Maps

Electron density maps are pivotal outputs derived from X-ray crystallography, offering a three-dimensional depiction of electron distribution within a crystal lattice libretexts.org, proteopedia.org. These maps are generated by processing diffraction data, specifically the structure factor amplitudes and phases obtained from X-ray scattering experiments , libretexts.org, wikipedia.org. The electron density at any given point (x, y, z) within the unit cell is calculated via a Fourier transform of these structure factors: ρ(xyz) = 1/V Σhkl |F(hkl)| exp[i2π(hx + ky + lz)] libretexts.org.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in analyzing the characteristic vibrational modes of molecules. These vibrations, encompassing stretching, bending, and twisting motions of chemical bonds, are directly correlated with the molecule's functional groups and its conformational state surfacesciencewestern.com, mdpi.com. By analyzing the specific frequencies at which a molecule absorbs infrared radiation, researchers can identify the types of bonds present and infer details about the molecule's structure and chemical environment mdpi.com.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared light by a sample across a range of wavenumbers. This absorption occurs when infrared radiation excites molecular vibrational modes that result in a change in the molecular dipole moment surfacesciencewestern.com, mdpi.com. FTIR is particularly adept at identifying polar bonds and hetero-nuclear functional groups surfacesciencewestern.com.

For this compound (C₂₆H₅₃Br), FTIR spectroscopy is expected to yield characteristic absorption bands corresponding to its long saturated alkyl chain. These include:

C-H stretching vibrations: Strong absorptions are typically observed between 2850–2960 cm⁻¹ for both methylene (-CH₂-) and methyl (-CH₃) groups, arising from asymmetric and symmetric stretching modes surfacesciencewestern.com, researchgate.net.

C-H bending vibrations: Methylene groups exhibit bending vibrations around 1465 cm⁻¹ (scissoring), while rocking or wagging vibrations characteristic of long alkyl chains appear around 720 cm⁻¹ surfacesciencewestern.com. Methyl groups also possess distinct bending modes.

C-Br stretching vibration: The carbon-bromine single bond is anticipated to absorb in the fingerprint region of the infrared spectrum, typically between 500 and 650 cm⁻¹ for primary alkyl bromides. This band can sometimes be weak or obscured by other absorptions.

While specific experimental FTIR data for this compound was not directly available in the provided search results, the general vibrational patterns observed for n-alkanes and similar long-chain compounds provide a basis for spectral interpretation surfacesciencewestern.com.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity (Typical) |

| 2960–2850 | C-H stretching (aliphatic) | Strong (vs) |

| 1470–1450 | C-H bending (methylene, CH₂) | Medium (m) |

| 1380–1350 | C-H bending (methyl, CH₃) | Medium (m) |

| ~720 | C-H rocking/wagging (long methylene chains) | Medium (m) |

| 500–650 | C-Br stretching (primary alkyl bromide) | Weak to Medium (w-m) |

Electron Microscopy Techniques for Surface and Microstructural Investigations

Electron microscopy techniques utilize a beam of accelerated electrons to image samples, offering resolutions far superior to light microscopy. These methods are indispensable for examining the morphology, microstructure, and even atomic-level arrangements of materials measurlabs.com.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) employs a focused beam of high-energy electrons that systematically scans the surface of a sample carleton.edu, measurlabs.com, thermofisher.com. The interaction of these electrons with the sample surface generates various signals, primarily secondary electrons (SE) and backscattered electrons (BSE) carleton.edu, thermofisher.com. SEs, originating from the uppermost nanometers of the surface, are highly sensitive to surface topography, providing detailed images of surface features and morphology carleton.edu, surfacesciencewestern.com, thermofisher.com. BSEs, originating from deeper within the sample, are sensitive to atomic number differences and can reveal compositional contrast carleton.edu, thermofisher.com. SEM is capable of producing high-resolution images with excellent depth of field, facilitating the visualization of surface textures and crystalline structures carleton.edu, surfacesciencewestern.com. Resolutions can extend down to approximately 0.6 nm at 15 kV surfacesciencewestern.com. For this compound, SEM could be utilized to characterize the morphology of its crystals, including their shape, size, and surface texture, thereby offering insights into its solid-state organization.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) involves directing a beam of electrons through an ultra-thin sample measurlabs.com. The transmitted electrons are then captured to form an image, revealing the internal structure, morphology, and crystallographic details of the sample chem-soc.si, measurlabs.com. High-Resolution TEM (HRTEM) is a specialized mode of TEM that achieves atomic-scale resolution, enabling the direct visualization of atomic planes and lattice structures within crystalline materials chem-soc.si, thermofisher.com. HRTEM images provide direct evidence of local structure and its irregularities, such as crystal defects like dislocations or stacking faults chem-soc.si. For this compound, TEM and HRTEM could be employed to investigate its crystalline packing, lattice parameters, and any crystalline defects present in its solid forms. The capacity to resolve atomic arrangements is critical for understanding its solid-state behavior at the most fundamental level thermofisher.com.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Forces

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that maps surface topography at the nanoscale by scanning a sharp tip attached to a flexible cantilever across the sample's surface nih.gov, anufrievroman.com, numberanalytics.com. As the tip interacts with the surface, it experiences forces (e.g., van der Waals, electrostatic) that cause the cantilever to deflect anufrievroman.com. This deflection is detected, typically by a laser beam reflected onto a photodiode, and is used to reconstruct a high-resolution three-dimensional image of the surface topography nih.gov, anufrievroman.com. AFM can operate in various modes, including contact, tapping, and non-contact modes, and is also capable of probing interfacial forces such as adhesion and friction anufrievroman.com, numberanalytics.com. For this compound, AFM could provide detailed information about the surface features of its crystals or thin films, revealing molecular ordering, surface roughness, and potentially even the arrangement of individual molecules if deposited as a monolayer. Its ability to measure forces could also offer insights into intermolecular interactions at the surface.

Compound List:

this compound

n-Alkanes

Theoretical and Computational Chemistry Studies on 1 Bromohexacosane Systems

Quantum Chemical Calculations and Electronic Structure Investigations

Specific quantum chemical calculations, such as ab initio methods or density functional theory (DFT) applied to determine the electronic structure, molecular orbitals (e.g., HOMO-LUMO gap), dipole moment, or charge distribution of 1-Bromohexacosane, were not found in the reviewed literature. Such studies would typically involve calculating molecular geometries, vibrational frequencies, and electronic properties to understand the molecule's intrinsic characteristics and potential reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism and Molecular Properties

Research detailing the application of Density Functional Theory (DFT) to elucidate reaction mechanisms involving this compound, such as nucleophilic substitution or elimination reactions, or to predict its specific molecular properties and reactivity profiles, was not identified. DFT is a powerful computational tool for investigating reaction pathways, transition states, and activation energies, which would be valuable for understanding the chemical behavior of the C-Br bond in this long-chain molecule.

Molecular Dynamics Simulations for Self-Assembly Processes and Conformational Behavior

Information regarding molecular dynamics (MD) simulations applied to study the self-assembly processes or conformational behavior of this compound was not found. For long-chain molecules like this compound, MD simulations are typically used to explore how these molecules arrange themselves in condensed phases, their flexibility, the preferred conformations of the alkyl chain, and the intermolecular interactions that drive self-assembly. The inherent flexibility of the long hydrocarbon chain would lead to a complex conformational landscape that MD simulations could explore.

Predictive Modeling for Crystal Growth, Polymorphism, and Phase Transitions

Studies have investigated the solid-state properties and phase transitions of long-chain primary bromides, including this compound, using X-ray powder diffraction and dielectric measurements. These investigations provide predictive insights into its crystalline structure and behavior.

Crystal Structure: this compound has been determined to crystallize in the monoclinic system at room temperature mdpi.com.

Lattice Constants: Based on X-ray powder diffraction data, assuming the c-axis is parallel to the molecular chain axes, the determined lattice constants for this compound are approximately a = 4.92 Å, b = 8.20 Å, c = 72.3 Å, and β = 98° mdpi.com. The 'c' lattice constant, representing the chain length direction, increases with the carbon number of the alkyl bromide, with this compound exhibiting a value of 72.3 Å mdpi.com.

Phase Transitions: Dielectric measurements have indicated phase transitions in this compound. A transition point was observed at 42°C bldpharm.com. The mechanism of these solid-state phase transitions is thought to involve molecular rotation around the chain axis, leading to changes in lattice constants where the c-axis may become perpendicular to the basal plane mdpi.com. These transitions are reversible, with the high-temperature phases exhibiting higher dielectric constants, suggesting a rotator phase where molecular rotation contributes to orientational polarization bldpharm.com.

Table of Basic Properties for this compound

| Property | Value | Source |

| CAS Number | 4276-51-1 | chemsrc.combldpharm.comamadischem.compharmaffiliates.commolaid.comchemnet.comvdoc.pubhabitablefuture.orgspectrumchemical.com |

| Molecular Formula | C₂₆H₅₃Br | chemsrc.combldpharm.comamadischem.compharmaffiliates.commolaid.comchemnet.comvdoc.pub |

| Molecular Weight | 445.603 g/mol | chemsrc.comamadischem.commolaid.comchemnet.com |

| Density | 0.946 g/cm³ | chemsrc.commolaid.comchemnet.com |

| Boiling Point | 439.7 °C at 760 mmHg | chemsrc.commolaid.comchemnet.com |

| Flash Point | 183.9 °C | chemsrc.commolaid.comchemnet.com |

| Refractive Index | 1.465 | chemsrc.commolaid.comchemnet.com |

| Vapour Pressure | 1.61E-07 mmHg at 25°C | molaid.com |

| Storage Temperature | 2-8°C Refrigerator | amadischem.compharmaffiliates.com |

| Crystal System | Monoclinic | mdpi.com |

| Lattice Constants | a=4.92Å, b=8.20Å, c=72.3Å, β=98° | mdpi.com |

| Phase Transition Pt. | 42°C | bldpharm.com |

Future Research Directions and Emerging Trends in 1 Bromohexacosane Chemistry

Development of Novel and Sustainable Synthetic Pathways for Long-Chain Bromoalkanes

The synthesis of long-chain bromoalkanes, including 1-bromohexacosane, presents opportunities for developing greener and more efficient methodologies. Current approaches, such as free-radical bromination of alkanes or substitution reactions of alcohols using phosphorus tribromide (PBr3), can involve harsh conditions, lack selectivity, or generate undesirable byproducts acs.orgacs.orgscribd.com. Emerging trends point towards more sustainable pathways:

Biocatalysis: The use of enzymes, such as halogenases and haloperoxidases, offers a highly selective and environmentally benign route for introducing bromine atoms into organic molecules aip.orguregina.ca. This approach promises milder reaction conditions and reduced waste.

Flow Chemistry: Implementing continuous flow processes can enhance safety, scalability, and control over reaction parameters, particularly for reactions involving hazardous intermediates or requiring precise temperature management rsc.org. This technology is well-suited for the synthesis of long-chain compounds.

Sustainable Reagents and Catalysis: Research is ongoing into milder brominating agents and more efficient catalytic systems. Methods involving elemental phosphorus under phase-transfer catalysis or alternative phosphorus bromides like POBr3 are being explored as potentially safer and more sustainable alternatives to traditional reagents tcichemicals.comrsc.org.

C-H Functionalization: Catalytic methods that directly functionalize C-H bonds in long alkanes represent a significant advancement, bypassing the need for pre-functionalized starting materials and improving atom economy nih.govrutgers.edu.

Novel Coupling Reactions: The development of new cross-coupling methodologies, such as nickel-catalyzed reductive coupling of alkyl halides with other electrophiles, offers pathways for C-C bond formation under milder conditions with improved functional group tolerance rsc.org.

Table 7.1.1: Comparative Overview of Synthetic Approaches for Long-Chain Bromoalkanes

| Synthetic Method | Key Reagents/Catalysts | Typical Conditions | Yield Range | Sustainability Aspect |

| Biocatalysis | Enzymes (Halogenases), Bromide Source | Mild, Aqueous | High | Green, Highly Selective, Low Waste, Biodegradable Catalysts |

| Flow Chemistry | Standard reagents | Controlled flow, precise parameter control | High | Scalable, Enhanced Safety, Efficient Energy Use |

| PBr3 Substitution (from Alcohol) | Primary/Secondary Alcohol, PBr3 | Moderate temperature | Good | Established, but PBr3 can be corrosive; SN2 mechanism |

| Free-Radical Bromination | Alkane, Br2 | UV light or Heat | Moderate | Non-selective, Harsh conditions, Potential for side reactions |

| Ni-Catalyzed Reductive Coupling | Alkyl Bromide, Oxalate, Ni Catalyst, Reductant | Mild conditions | Good | C-C bond formation, Functional group tolerance |

| Phase-Transfer Catalysis | Alkyl Bromide, Elemental Phosphorus, KOH | Elevated temperature, Two-phase system | Variable | Explores alternative phosphorus chemistry |

Exploration of New Derivatization Reactions for Advanced Functional Materials

This compound's long alkyl chain makes it a valuable precursor for synthesizing advanced functional materials by enabling precise control over hydrophobicity, molecular packing, and interfacial properties. Future research will likely focus on novel derivatization reactions that leverage this unique structure:

Cross-Coupling Reactions: The application of catalytic cross-coupling reactions, such as Suzuki-Miyaura or reductive cross-electrophile couplings, is crucial for incorporating the hexacosyl moiety into complex organic molecules, polymers, or dendrimers. These reactions facilitate the formation of new C-C bonds, allowing for the creation of materials with tailored electronic, optical, and solubility characteristics rsc.orgacs.orgnih.govacs.org.

Surfactant and Amphiphile Design: Synthesizing novel surfactants and amphiphiles by functionalizing the bromine terminus of this compound. The significant length of the hexacosyl chain can profoundly influence properties such as critical micelle concentration (CMC), emulsification capabilities, wettability, and antimicrobial activity mdpi.comnih.gov.

Polymer Synthesis: Utilizing this compound as a monomer or a chain-end functionalizing agent in polymerization processes can lead to polymers with enhanced hydrophobicity, specific thermal properties, or modified architectures.

Liquid Crystals and Self-Assembly: Incorporating the hexacosyl chain into mesogenic units can lead to new liquid crystalline materials. Furthermore, its influence on molecular packing and self-assembly on surfaces is a key area for developing ordered supramolecular structures acs.orgnih.gov.

Table 7.2.1: Derivatization of Long-Chain Bromoalkanes for Functional Materials

| Reaction Type | Derivatization Product Type | Property Influenced by Hexacosyl Chain | Potential Application Area | Key Reaction/Catalyst |

| Cross-Coupling | Functionalized Aromatics/Polymers | Solubility, Packing, Electronic Props. | Organic Electronics | Pd/Ni Catalysts, Organoboranes, Organozincs |

| Quaternization | Surfactants, Ionic Liquids | CMC, Wettability, Emulsification | Detergents, Pharma | Tertiary Amines, Alkyl Halides |

| Wittig Reaction | Bifunctional Alkanes | Chain length dependent properties | Materials Science | Phosphonium (B103445) Ylides |

| Nucleophilic Substitution | Ethers, Amines, Thiols | Hydrophobicity, Surface Energy | Surface Modification | Various Nucleophiles |

| Grignard Formation | Organometallic Reagents | Reactivity, Chain extension | Organic Synthesis | Magnesium Metal |

Integration of this compound-derived Structures in Multifunctional Nanomaterials and Devices

The incorporation of this compound-derived structures into nanomaterials and devices offers pathways to create systems with novel functionalities. Future research will explore various integration strategies:

Self-Assembled Monolayers (SAMs): Derivatives of this compound can form highly ordered SAMs on surfaces. The long hexacosyl chain can act as a spacer, a decoupling layer, or influence surface energy, thereby modulating the electronic and optical properties of devices aip.orgnih.govd-nb.infobeilstein-journals.org. Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are crucial for characterizing these ordered structures.

Nanoparticle Functionalization: Grafting hexacosyl chains onto nanoparticles can control their surface properties, solubility, and interactions within biological or material matrices, enhancing their performance in applications such as drug delivery or catalysis mdpi.com.

Organic Electronics: The long alkyl chain can be integrated into organic semiconductors or active layers of Organic Field-Effect Transistors (OFETs) and solar cells. It influences molecular packing, solubility, and charge transport, thereby affecting device performance scribd.comacs.orgnih.gov.

Sensors: Designing sensors where the hexacosyl chain plays a role in analyte interaction, selectivity, or signal transduction. In OFET-based sensors, hydrophobic chains can influence sensitivity to specific analytes researchgate.nettandfonline.com.

Hybrid Materials: Incorporating hexacosyl derivatives into layered organic-inorganic hybrids or Metal-Organic Frameworks (MOFs) can impart specific structural, electronic, or adsorption properties, enabling applications in separation or catalysis rsc.orgrsc.org.

Table 7.3.1: Integration of Hexacosyl-Derived Structures in Nanomaterials and Devices

| Material Type | Derivative of this compound | Role of Hexacosyl Chain | Application Area | Key Characterization Techniques |

| Self-Assembled Monolayer | Hexacosyl-terminated molecule | Spacer, Decoupling Layer, Surface Energy Control | Electronics, Sensors | STM, AFM, SFG |

| Nanoparticle Surface | Grafted Hexacosyl Chains | Solubility, Biocompatibility, Catalytic Site Access | Drug Delivery, Catalysis | DLS, TEM, AFM |

| Organic Semiconductor | Hexacosyl-substituted molecule | Molecular Packing, Charge Transport, Solubility | OFETs, Solar Cells | DFT, Mobility Measurements |

| Hybrid Materials (MOFs) | Incorporated Hexacosyl Units | Pore Size/Shape, Adsorption Selectivity | Gas Separation, Storage | XRD, BET |

| Biosensors | Alkyl-functionalized probes | Catalytic site access, fluorescence modulation | Biomolecule detection | Fluorescence Spectroscopy, AFM |

Advancements in In Situ and Operando Characterization Methodologies for Dynamic Systems

Understanding the dynamic behavior of reactions involving this compound and its derivatives necessitates the application and development of advanced in situ and operando characterization techniques. Future research will focus on:

Vibrational Spectroscopy (SFG, IRAS, SERS): Techniques like Sum Frequency Generation (SFG) and Infrared Reflection Absorption Spectroscopy (IRAS) are vital for real-time monitoring of structural changes and reaction intermediates in surface-bound long-chain molecules or reactions occurring on surfaces aip.orgresearchgate.net. Surface-Enhanced Raman Spectroscopy (SERS) can provide molecular-level insights into catalytic processes involving long-chain species nih.gov.

Atomic Force Microscopy (AFM): AFM force spectroscopy is invaluable for probing molecular interactions, dynamics, and self-assembly processes of long-chain molecules on surfaces d-nb.infomdpi.com. In situ AFM can track dynamic changes during precipitation or film formation.

Infrared Spectroscopy (IR): In situ IR spectroscopy, in various configurations (ATR, transmission), is essential for monitoring catalytic cycles, substrate/product concentrations, and catalyst stability in reactions involving long-chain molecules acs.orgresearchgate.net.

Computational Dynamics: Complementing experimental studies with ab initio direct dynamics simulations helps elucidate reaction mechanisms, selectivity, and energy transfer pathways for reactions involving alkyl halides acs.orgaip.orgaip.org.

Table 7.4.1: In Situ and Operando Characterization Techniques for Dynamic Systems

| Characterization Technique | Application to Long-Chain Systems | Information Gained | Dynamic Aspect Studied |

| SFG Spectroscopy | In situ monolayer reactions on surfaces | Structural changes, reaction intermediates, mechanisms | Real-time monitoring |

| AFM Force Spectroscopy | Molecular interactions, self-assembly | Adhesion forces, conformational changes, binding events | Molecular manipulation |

| In Situ IR Spectroscopy | Catalytic reactions, molecular transformations | Catalyst stability, concentration profiles, intermediates | Reaction monitoring |

| SERS | Metal-catalyzed surface reactions | Adsorbate species, intermediates, reaction pathways | Surface reaction dynamics |

| Ab Initio Dynamics Sim. | Gas-phase SN2/E2 reactions of alkyl halides | Reaction mechanisms, energy pathways, selectivity | Reaction dynamics |

| IRAS | Adsorption of alkanes on metal surfaces | Surface structure, molecular orientation | Adsorption dynamics |

Computational Design and Rational Synthesis of Tailored Hexacosane-Based Systems

Computational design and rational synthesis are pivotal for developing precisely tailored hexacosane-based systems. Future research will increasingly rely on advanced computational tools:

Predictive Modeling of Properties: Utilizing methods such as Linear Regression (LR) with group contributions, Density Functional Theory (DFT), and molecular dynamics (MD) to predict thermochemical properties, conformational energies, and physical characteristics (e.g., viscosity, solubility) of hexacosane (B166357) derivatives uregina.cacam.ac.ukacs.orgmdpi.comchemrxiv.org.

Molecular Design for Materials: Employing DFT and other quantum chemical methods to design organic semiconductors, dyes, or supramolecular assemblies with specific electronic, optical, and packing properties, guided by the influence of the long alkyl chain acs.orgresearchgate.net.

QSAR and Machine Learning: Applying Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the biological activity or material performance of hexacosane-based compounds, enabling more efficient screening and optimization researchgate.netnih.gov.